Sodium 5-ethyl-5-methylbarbiturate
CAS No.: 94201-54-4
Cat. No.: VC16977888
Molecular Formula: C7H8N2Na2O3
Molecular Weight: 214.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94201-54-4 |
|---|---|
| Molecular Formula | C7H8N2Na2O3 |
| Molecular Weight | 214.13 g/mol |
| IUPAC Name | disodium;5-ethyl-5-methyl-6-oxopyrimidine-2,4-diolate |
| Standard InChI | InChI=1S/C7H10N2O3.2Na/c1-3-7(2)4(10)8-6(12)9-5(7)11;;/h3H2,1-2H3,(H2,8,9,10,11,12);;/q;2*+1/p-2 |
| Standard InChI Key | MHMYZUAECFBNHI-UHFFFAOYSA-L |
| Canonical SMILES | CCC1(C(=NC(=NC1=O)[O-])[O-])C.[Na+].[Na+] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Sodium 5-ethyl-5-methylbarbiturate features a barbituric acid backbone modified with ethyl (-C₂H₅) and methyl (-CH₃) groups at the 5-position. Its molecular formula is , with a molecular weight of 214.13 g/mol . The sodium ion coordinates with the deprotonated oxygen at the 2-position, forming a stable ionic structure . Key structural identifiers include:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 214.13 g/mol | |
| Density | Not reported | — |
| Boiling Point | Decomposes before boiling | |
| Solubility | High in polar solvents (e.g., methanol) |
The compound’s stability is attributed to its ionic nature, though it may decompose under acidic conditions to form 5-ethyl-5-methylbarbituric acid .
Synthesis and Manufacturing
Industrial Synthesis
A patented method for analogous barbiturates involves a two-step process :
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Condensation: Diethyl α-ethyl-α-methylmalonate reacts with urea in a sodium methoxide-methanol solution under reflux.
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Acidification: The sodium salt intermediate is treated with hydrochloric acid to yield the free acid, followed by recrystallization in ethanol-water.
Table 2: Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Sodium methoxide | |
| Solvent | Methanol | |
| Temperature | Reflux (~85°C) | |
| Yield | High (>85%) |
This method emphasizes mild conditions, scalability, and minimal waste, making it industrially viable .
Pharmacological Profile
Mechanism of Action
As a barbiturate, sodium 5-ethyl-5-methylbarbiturate potentiates GABAₐ receptor activity, increasing chloride ion influx and neuronal hyperpolarization . Its ethyl and methyl groups confer a shorter duration of action compared to phenobarbital .
Therapeutic Applications
Table 3: Comparative Pharmacokinetics
| Barbiturate | Onset (min) | Duration (h) |
|---|---|---|
| Sodium 5-ethyl-5-methylbarbiturate | 15–30 | 3–6 |
| Phenobarbital | 30–60 | 6–12 |
| Pentobarbital | 10–20 | 2–4 |
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing thiobarbiturates, where sulfur replaces the 2-oxygen atom . For example, sodium 5-ethyl-5-(isopropylthiomethyl)barbiturate (CID 52200) is derived via thioether formation .
Analytical Chemistry
Used in spectrophotometric assays to quantify trace metals (e.g., copper) through chelation reactions .
Comparison with Structural Analogs
Table 4: Structural and Functional Comparison
| Compound | 5-Substituents | Primary Use |
|---|---|---|
| Sodium 5-ethyl-5-methylbarbiturate | Ethyl, Methyl | Sedation |
| Sodium Phenobarbital | Phenyl | Anticonvulsant |
| Sodium Pentobarbital | 1-Methylbutyl | Anesthesia |
| Sodium Thiopental | 5-Ethyl-5-(1-methylbutyl), Sulfur | Induction agent |
The methyl group in sodium 5-ethyl-5-methylbarbiturate reduces lipid solubility, shortening its half-life compared to pentobarbital .
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